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The table below summarizes the key design elements and baseline characteristics of the MOSAIC study [1]

[2].

Trial Aspect Details

NCT Identifier NCT03094832 [1]

Study Type Multicenter, open-label, Phase 1/2 [1]

Primary
Objective

Amended (2021) to safety and tolerability; initial efficacy objective was deemed
unfeasible due to study design and data collection limitations [1] [2]

Participants n=49 (Safety population); 45 with PROS, 4 with Proteus syndrome [1]

Age at
Enrollment

Median: 7 years (Range: 2-41) [1]

| Key Inclusion Criteria | • Age ≥2 years • Clinical diagnosis of PROS (with somatic PIK3CA mutation) or

Proteus syndrome (with somatic AKT1 mutation) • Poor prognosis, significant morbidity, and/or clinically

progressive disease [2] | | Treatment Regimen | • Starting dose: 15 mg/m² orally, once daily for 3 cycles

(28 days each) • Dose escalation: To 25 mg/m² daily if no clinically significant drug-related toxicities

observed [1] [2] | | Treatment Duration | Median: 20.5 months (Range: 9.9-45.6 months) [1] |
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Safety Profile of Miransertib

The table below summarizes the key safety data from the study, demonstrating that Miransertib was

generally well-tolerated [1].

Safety Parameter Findings (n=49)

Participants with ≥1 Drug-Related Adverse Event (AE) 23 (46.9%) [1]

| Most Common Drug-Related AEs | • Decreased neutrophil count: 6 (12.2%) • Increased blood insulin: 5

(10.2%) • Stomatitis: 5 (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 (2.0%) participant experienced deep

vein thrombosis [1] | | Serious AEs & Discontinuations | No drug-related AEs led to early study

discontinuation or death [1] |

Miransertib Mechanism of Action and Target

Miransertib (also known as ARQ 092) is a potent, selective, and orally bioavailable allosteric pan-AKT

inhibitor [3] [4].

Primary Target: It inhibits AKT (also known as Protein Kinase B), a central node in the
PI3K/AKT/mTOR signaling pathway, which is critically involved in cell growth, proliferation, and

survival [3] [4].
Inhibition Profile: In vitro cell-free assays show Miransertib inhibits all AKT isoforms with high

potency, demonstrating IC50 values of 2.7 nM for AKT1, 14 nM for AKT2, and 8.1 nM for AKT3 [4].
Therapeutic Rationale: Both PROS and Proteus syndrome are driven by gain-of-function mutations

(in PIK3CA and AKT1 genes, respectively) that lead to constitutive over-activation of the
PI3K/AKT/mTOR pathway, resulting in mosaic tissue overgrowth [2] [5] [6]. By directly inhibiting AKT,

Miransertib aims to counteract this pathogenic signaling.

The following diagram illustrates the simplified signaling pathway and Miransertib's site of action.
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Research Implications and Context
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Efficacy Considerations: While the primary objective shifted to safety, the study was not designed to

conclusively demonstrate efficacy [1] [2]. However, prior case reports and smaller series have
suggested potential clinical benefits, including reduction in overgrowth volume and improvement in

quality of life [5] [6].
Position in Treatment Landscape: Current PROS management includes surgery and other PI3K-

pathway inhibitors like the mTOR inhibitor Sirolimus and the PI3K inhibitor Alpelisib [7]. The MOSAIC
study adds Miransertib as a well-tolerated, targeted agent that acts further downstream in the

pathway [1] [6].
Future Research Needs: The authors concluded that future investigations are required to determine

if patients derive measurable clinical benefit from Miransertib and to better define its efficacy profile
[1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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